Cas no 2228595-26-2 (5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

5-(6-Fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole-carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a fluoropyridine moiety with a methyl-substituted pyrazole ring, offering unique reactivity and binding properties. The fluorine atom enhances metabolic stability and lipophilicity, while the carboxylic acid group provides versatility for further derivatization. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including kinase inhibitors or pesticidal agents. Its well-defined heterocyclic framework ensures consistent performance in coupling reactions and metal-catalyzed transformations. The product is typically supplied with high purity, ensuring reliability in research and development applications.
5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid structure
2228595-26-2 structure
Product Name:5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No:2228595-26-2
MF:C10H8FN3O2
MW:221.187825202942
CID:5829708
PubChem ID:165723352
Update Time:2025-06-08

5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • 2228595-26-2
    • EN300-1794627
    • Inchi: 1S/C10H8FN3O2/c1-14-9(7(5-13-14)10(15)16)6-2-3-8(11)12-4-6/h2-5H,1H3,(H,15,16)
    • InChI Key: CLUXSEFEATVXKQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)C1=C(C(=O)O)C=NN1C

Computed Properties

  • Exact Mass: 221.06005467g/mol
  • Monoisotopic Mass: 221.06005467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 68Ų

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Additional information on 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction to 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2228595-26-2)

5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2228595-26-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a pyrazole core substituted with a fluorinated pyridine group and a carboxylic acid moiety, making it a versatile scaffold for drug discovery and development. The presence of the fluorine atom in the pyridine ring enhances its pharmacological properties, including improved metabolic stability and binding affinity, which are critical factors in modern drug design.

The compound's structure, characterized by a 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid backbone, positions it as a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in the development of novel inhibitors targeting enzymatic pathways involved in inflammation, cancer, and infectious diseases. The fluoropyridine moiety, in particular, has been extensively studied for its ability to modulate receptor interactions and enhance drug efficacy.

In the context of contemporary pharmaceutical research, 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its role in modulating signaling pathways associated with chronic diseases. For instance, its derivatives have shown promise in inhibiting Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The carboxylic acid functional group further contributes to its versatility, allowing for further chemical modifications to tailor its pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its potential in oncology research. Preclinical studies have demonstrated that derivatives of 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can selectively inhibit tyrosine kinases overexpressed in certain cancer cell lines. This selectivity is attributed to the precise steric and electronic properties of the fluoropyridine and pyrazole moieties, which allow for optimal binding to target enzymes. Such findings underscore the importance of structural optimization in developing next-generation anticancer agents.

The synthesis of 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of fluorinated intermediates has been particularly crucial in achieving the desired molecular architecture with high precision.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid with biological targets. These studies have revealed key residues on the target proteins that mediate its binding affinity, providing valuable insights for structure-based drug design. Additionally, virtual screening techniques have been used to identify potential analogs with enhanced potency and reduced toxicity.

The pharmacokinetic profile of 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is another critical area of investigation. Studies have shown that modifications to the pyrazole ring can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, incorporating hydrophobic groups into the fluoropyridine moiety has been found to improve oral bioavailability while maintaining target specificity.

In conclusion, 5-(6-fluoropyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2228595-26-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacological properties makes it a valuable tool for researchers exploring new treatments for chronic and acute diseases. As pharmaceutical science continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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